4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole
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Overview
Description
4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyridazine rings. This compound is of significant interest due to its potential biological and pharmacological activities, which make it a promising candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring, followed by the introduction of the thiazole moiety, and finally, the attachment of the pyridazine ring. Common reagents used in these reactions include hydrazines, thioamides, and various aryl halides. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halides for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains .
Scientific Research Applications
4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like celecoxib and deracoxib, which are known for their anti-inflammatory properties.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which have various biological activities.
Pyridazine Derivatives: Compounds like cadralazine and hydralazine, which are used as antihypertensive agents
Uniqueness
4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
4-[[3-[3-(6-methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-5-6-17(21-20-13)14-3-2-4-15(9-14)18-7-8-23(22-18)10-16-11-24-12-19-16/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHCXNHDZTRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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